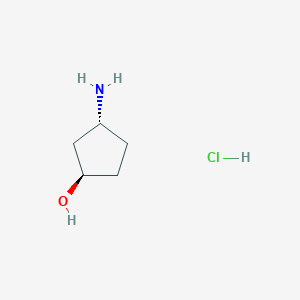

(1R,3R)-3-aminocyclopentanol hydrochloride

Description

Significance of Chiral Aminocyclopentanols in Advanced Organic Synthesis

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, particularly in the context of biological systems. eurekalert.org Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, metabolic, and toxicological profiles. semanticscholar.orgmdpi.com This is because biological targets like enzymes and receptors are themselves chiral and interact selectively with only one enantiomer of a drug. mdpi.comnih.gov Consequently, the ability to synthesize a single, desired enantiomer of a compound is of paramount importance in modern drug discovery and development. eurekalert.orgnih.gov

Chiral aminocyclopentanols represent a privileged class of molecular scaffolds in this pursuit. Their rigid cyclopentane (B165970) ring provides a defined conformational framework, while the amino and hydroxyl groups offer versatile handles for further chemical modification. These functional groups can participate in a wide array of chemical reactions, allowing chemists to build more complex molecular architectures. The presence of two distinct functional groups also enables the formation of specific hydrogen bonds and other non-covalent interactions, which is critical for binding to biological targets. The defined stereochemistry of these building blocks ensures that the chirality is transferred to the final product, a process known as asymmetric or stereoselective synthesis. nih.gov

Role of (1R,3R)-3-aminocyclopentanol hydrochloride as a Key Chiral Building Block

This compound exemplifies the utility of chiral aminocyclopentanols as a key building block. Its primary and most notable role is as a crucial intermediate in the synthesis of Bictegravir, an antiviral agent used in the treatment of HIV. google.comchemicalbook.com The specific stereochemistry of (1R,3R)-3-aminocyclopentanol is essential for the final structure and biological activity of Bictegravir.

The synthesis of complex pharmaceutical agents often involves multi-step processes where the introduction of chirality can be challenging. Using a pre-synthesized chiral building block like this compound simplifies this process significantly. It allows for the direct incorporation of the required stereocenters into the target molecule, avoiding difficult chiral separation steps or complex asymmetric reactions later in the synthetic route. google.com The compound's structure, featuring two specific chiral centers, makes it a valuable precursor for constructing molecules with similar structural motifs. google.com

Overview of Current Research Trajectories for the Compound

Given its importance as a pharmaceutical intermediate, a significant portion of current research on this compound is focused on developing efficient, cost-effective, and scalable synthetic methods. google.com Academic and industrial research aims to overcome the limitations of traditional synthetic routes, which can suffer from low yields or the high cost of chiral resolution. google.com

Key research trajectories include:

Asymmetric Synthesis: Developing novel routes that create the desired stereoisomer directly, rather than separating it from a mixture. This often involves asymmetric cycloaddition reactions where cyclopentadiene (B3395910) is a common starting material. google.comgoogle.com These methods use a chiral source or catalyst to induce the formation of the (1R,3R) stereochemistry. google.com

Novel Catalysis: The exploration of new catalytic systems, including copper and palladium catalysts, to improve the efficiency and selectivity of the synthesis. eurekalert.orggoogle.com Research focuses on designing specific chiral ligands that can effectively control the stereochemical outcome of the reaction. eurekalert.org

Process Optimization: Efforts are being made to streamline the production process by reducing the number of synthetic steps, improving yields, and designing routes that are more suitable for large-scale industrial production. google.comgoogle.com This includes optimizing reaction conditions such as temperature, pressure, and the choice of solvents and reagents. google.com For example, methods have been developed involving the hydrogenation of an intermediate using a palladium on carbon catalyst to yield the final product. google.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol nih.gov |

| IUPAC Name | (1R,3S)-3-aminocyclopentan-1-ol;hydrochloride nih.gov |

| Canonical SMILES | C1CC@HO.Cl nih.gov |

| InChI Key | SGKRJNWIEGYWGE-UYXJWNHNSA-N nih.gov |

| CAS Number | Not available for the (1R,3R) hydrochloride salt in provided sources. (Note: The free base, (1R,3R)-3-Aminocyclopentanol, has CAS Number 203879-66-3) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,3R)-3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-33-5 | |

| Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereoselective Pathways for 1r,3r 3 Aminocyclopentanol Hydrochloride

Strategies for Chiral Induction and Stereocontrol in Cyclopentanol (B49286) Derivatives

The cornerstone of synthesizing enantiopure cyclopentanol derivatives lies in the ability to effectively control the three-dimensional arrangement of atoms during the formation of the five-membered ring. This is achieved through various strategies, including asymmetric catalysis and the use of chiral auxiliaries, which guide the reaction towards the formation of a specific stereoisomer.

Catalytic Asymmetric Diels-Alder Reactions for Chiral Cyclopentene (B43876) Precursors

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a premier method for the construction of six-membered rings, which can be subsequently transformed into cyclopentane (B165970) derivatives. In the context of synthesizing chiral cyclopentenes, asymmetric Diels-Alder reactions are of paramount importance. These reactions employ chiral catalysts to create a chiral environment, influencing the facial selectivity of the dienophile's approach to the diene, thereby leading to an enantiomerically enriched product.

Copper(II) complexes bearing chiral ligands have emerged as highly effective catalysts for asymmetric Diels-Alder reactions. Chiral bis(oxazoline) ligands, in particular, have demonstrated considerable success in mediating the reaction between dienes, such as cyclopentadiene (B3395910), and various dienophiles. These catalysts coordinate to the dienophile, activating it towards cycloaddition while simultaneously shielding one of its faces, thus directing the approach of the diene to the opposite face. This results in high levels of diastereo- and enantioselectivity. In the synthesis of precursors for aminocyclopentanols, copper(II) bis(oxazoline) catalysts have been shown to efficiently mediate the cycloaddition of N-acryloyl oxazolidinones with dienes nih.gov. The choice of the counterion and the substituents on the bis(oxazoline) ligand can significantly impact the reactivity and selectivity of the reaction nih.gov. Furthermore, metal-organic frameworks (MOFs) containing copper(II) have been developed as recyclable heterogeneous catalysts for Diels-Alder reactions, offering a sustainable approach to these transformations mdpi.com. A patented method for preparing a precursor to (1R,3S)-3-aminocyclopentanol hydrochloride involves the oxidation of tert-butyl hydroxylamine (B1172632) carbonate to tert-butyl nitrosyl carbonate, which then undergoes an in-situ hetero-Diels-Alder reaction with cyclopentadiene catalyzed by copper chloride google.com.

| Catalyst System | Diene | Dienophile | Selectivity (endo:exo) | Enantiomeric Excess (ee) | Reference |

| Copper(II)-bis(oxazoline) | 1-Hydrazinodiene | N-acryloyl oxazolidinone | High exo | Up to 98% | nih.gov |

| Copper(II)-PEIP MOF | Cyclopentadiene | Azachalcones | Enhanced endo | N/A | mdpi.com |

| Cupric Chloride | Cyclopentadiene | tert-butyl nitrosyl carbonate | N/A | N/A (chiral separation later) | google.com |

While the term "azanol adducts" is not standard, the principle of using chiral carboxylic acid derivatives to direct stereochemistry is a well-established strategy in asymmetric synthesis. Chiral auxiliaries derived from carboxylic acids can be appended to the dienophile. These auxiliaries create a sterically biased environment, forcing the diene to approach from the less hindered face. Although not directly involving an "azanol adduct," a patented method describes the use of a chiral source derived from the reaction of a chiral hydroxy acid ester with hydroxylamine to form an N-acyl hydroxylamine compound. This chiral entity then acts as an inducer in an asymmetric cycloaddition with cyclopentadiene to construct the two chiral centers of the target product, (1R,3S)-3-amino-1-cyclopentanol google.com. This approach effectively uses a derivative of a chiral carboxylic acid to achieve stereocontrol.

A direct and innovative approach to establishing the stereochemistry required for (1R,3R)-3-aminocyclopentanol involves the use of N-acylhydroxylamine compounds as chiral inducers. A patented synthetic route employs an N-acyl hydroxylamine compound, which is prepared through a one-step ammonolysis of a chiral hydroxy acid ester with hydroxylamine google.com. This chiral N-acyl hydroxylamine then participates in an asymmetric cycloaddition reaction with cyclopentadiene. This key step constructs the two necessary chiral centers in the resulting bicyclic intermediate with good stereoselectivity. The subsequent steps involve reduction and deprotection to yield the final product with high optical purity, making this a viable route for large-scale industrial production google.com.

The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, provides a direct route to heterocyclic compounds. For the synthesis of aminocyclopentanols, aza-Diels-Alder reactions are particularly relevant as they introduce the required nitrogen atom into the cyclic framework from the outset. A notable patented method for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride utilizes a hetero-Diels-Alder reaction as the key strategic step google.com. In this process, tert-butyl hydroxylamine carbonate is oxidized in the presence of a copper chloride catalyst to generate tert-butyl nitrosyl carbonate in situ. This reactive species then acts as a dienophile in a hetero-Diels-Alder reaction with cyclopentadiene. The resulting nitrogen-oxygen bicyclic intermediate is then subjected to a series of transformations, including the selective reduction of the nitrogen-oxygen bond, enzymatic chiral separation, hydrogenation of the double bond, and deprotection steps, to ultimately afford the target (1R,3S)-3-aminocyclopentanol hydrochloride google.com. This pathway is advantageous due to its novel and short route, leading to high optical purity google.com.

| Reaction Type | Diene | Dienophile | Key Intermediate | Subsequent Steps | Reference |

| Hetero-Diels-Alder | Cyclopentadiene | tert-butyl nitrosyl carbonate (in situ) | Nitrogen-oxygen bicyclic adduct | N-O bond reduction, chiral separation, hydrogenation, deprotection | google.com |

Enantioselective Reduction of Cyclopentanone (B42830) Precursors

An alternative strategy to the Diels-Alder approach for constructing the chiral centers of (1R,3R)-3-aminocyclopentanol is the enantioselective reduction of a prochiral cyclopentanone precursor. This method relies on the use of a chiral reducing agent or a catalyst that can differentiate between the two enantiotopic faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess. For the synthesis of (1R,3R)-3-aminocyclopentanol, this would typically involve the reduction of a 3-aminocyclopentanone derivative. While specific examples detailing the enantioselective reduction to (1R,3R)-3-aminocyclopentanol hydrochloride are not prevalent in the provided search results, the general principle is a cornerstone of asymmetric synthesis. Biocatalysis, using enzymes such as ketoreductases, is a powerful tool for such transformations, often providing high enantioselectivity under mild reaction conditions. Chemical methods, employing chiral borohydride reagents or catalytic asymmetric hydrogenation with chiral metal complexes, are also widely used. The success of this approach hinges on the ability to prepare the 3-aminocyclopentanone precursor efficiently and the availability of a highly selective reduction method.

Biocatalytic Approaches via Enzymatic Reduction (e.g., Alcohol Dehydrogenases, Transaminases)

Biocatalysis has emerged as a powerful and environmentally sustainable alternative to traditional chemical methods for producing chiral molecules. mdpi.com Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs) and transaminases (TAs), operate with high chemo-, regio-, and stereoselectivity under mild conditions. nih.govtudelft.nl

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. In the context of aminocyclopentanol synthesis, an ADH could be used to reduce a precursor like 3-aminocyclopentanone. The enzyme, utilizing a cofactor such as NADH or NADPH, delivers a hydride to one face of the carbonyl group, establishing the desired stereocenter at the hydroxyl position. tudelft.nl Engineered ADHs have been successfully applied to produce chiral alcohols in high yield and with excellent enantiomeric excess (>99.5% ee). nih.gov

Transaminases (TAs): Also known as aminotransferases, these enzymes are crucial for the asymmetric synthesis of chiral amines. They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. To synthesize (1R,3R)-3-aminocyclopentanol, a transaminase could be used to introduce the amine group onto a cyclopentanone derivative with pre-existing or concurrently formed hydroxyl stereochemistry. The selection of either an (R)-selective or (S)-selective transaminase is critical for controlling the stereochemistry of the resulting amine. Recent advancements in protein engineering have significantly broadened the substrate scope and stability of transaminases, making them more viable for industrial applications. nih.gov

Table 1: Comparison of Biocatalytic Enzymes in Chiral Synthesis

| Enzyme Type | Reaction Catalyzed | Key Advantage | Typical Substrate |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Ketone Reduction | High enantioselectivity for alcohols | Prochiral ketones |

Challenges in Achieving Stereocontrol via Chemical Reduction Methods

While chemical reduction methods using agents like sodium borohydride or lithium aluminum hydride are common for converting ketones to alcohols, achieving high stereocontrol without chiral auxiliaries or catalysts is a significant challenge. The reduction of a prochiral ketone like 3-aminocyclopentanone with a simple achiral reducing agent will typically result in a racemic or diastereomeric mixture of the corresponding alcohols.

The primary difficulty lies in the differentiation of the two faces (pro-R and pro-S) of the carbonyl group. Without a chiral influence, the hydride attack is not sufficiently selective, leading to a mixture of stereoisomers. To overcome this, chemists employ chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or chiral reducing agents (e.g., Alpine Borane). However, these methods can be expensive, require stringent reaction conditions, and may involve heavy metals, posing environmental concerns. Furthermore, the substrate specificity of these catalysts can be narrow, and achieving high diastereoselectivity and enantioselectivity simultaneously for a molecule with two stereocenters like 3-aminocyclopentanol (B77102) remains a complex synthetic problem.

Chiral Resolution Techniques for Aminocyclopentanols

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. wikipedia.org This approach is often employed when asymmetric synthesis is not feasible or is economically unfavorable.

Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed)

Enzymatic kinetic resolution (EKR) leverages the ability of enzymes to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. jocpr.com Lipases are the most commonly used enzymes for this purpose due to their broad substrate tolerance, stability in organic solvents, and commercial availability. mdpi.comnih.gov

In a typical lipase-catalyzed resolution of a racemic aminocyclopentanol, the enzyme selectively acylates one of the alcohol enantiomers using an acyl donor like vinyl acetate. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard techniques like chromatography. For instance, Candida antarctica lipase B (CAL-B) is a highly effective biocatalyst for the N-acylation of various aminocyclopentane derivatives. researchgate.net The efficiency of the resolution is often described by the enantiomeric ratio (E-value); a high E-value indicates excellent selectivity. frontiersin.org

Table 2: Lipases Used in Kinetic Resolution

| Lipase Source | Common Acyl Donor | Selectivity | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | High (E > 200) | researchgate.net |

| Pseudomonas cepacia Lipase (PSL) | Diethyl carbonate | Good to Excellent | polimi.it |

A patent for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride describes a key step involving chiral separation catalyzed by a lipase (such as Novozym 435) using vinyl acetate. google.com

Chemical Resolution via Chiral Acid Complexation

This classical resolution method involves the reaction of a racemic base, such as an aminocyclopentanol, with an enantiomerically pure chiral acid. tcichemicals.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and dibenzoyltartaric acid. wikipedia.orgresearchgate.net Once the desired diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, yielding the enantiomerically pure amine. The success of this method depends heavily on the ability to form crystalline salts and the significant difference in solubility between the two diastereomers. While often effective, this process can be laborious and may require significant empirical optimization to find the right chiral acid and crystallization solvent. rsc.org

Stereoselective Aza-Cope-Mannich Rearrangements for Cyclic Aminoalcohol Synthesis

The aza-Cope-Mannich reaction is a powerful cascade reaction used to construct complex nitrogen-containing cyclic structures, such as the pyrrolidine ring found in many alkaloids. wikipedia.orgemich.edu This reaction sequence involves a cationic 2-aza-Cope rearrangement followed by an irreversible Mannich cyclization. acs.orgchem-station.com

The process typically starts with an amino alcohol, which condenses with an aldehyde to form an iminium ion. wikipedia.org This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the aza-Cope step), followed by the intramolecular cyclization of an enol onto the newly formed iminium ion (the Mannich step). acs.org The reaction is known for its ability to build molecular complexity rapidly and for its high diastereoselectivity, which is driven by the irreversible nature of the Mannich cyclization. wikipedia.orgchem-station.com The stereochemistry of the final product is influenced by the stereocenters present in the initial amino alcohol precursor and the reaction conditions. While not a direct synthesis for a five-membered aminocyclopentanol, the principles of this rearrangement are central to advanced strategies for stereocontrolled synthesis of cyclic aminoalcohols and related heterocyclic compounds.

Advanced Reaction Sequences for Target Compound Formation

The synthesis of this compound often involves multi-step sequences that combine several of the aforementioned strategies to ensure high optical purity. One patented method provides a clear example of such a sequence.

A novel process route starts with a hetero-Diels-Alder reaction between cyclopentadiene and in situ-generated tert-butyl nitrosyl carbonate. google.com The subsequent steps involve:

Selective Reduction: The nitrogen-oxygen bond in the Diels-Alder adduct is selectively reduced, for example, using a zinc powder-acetic acid system.

Enzymatic Resolution: The resulting racemic unsaturated amino alcohol undergoes lipase-catalyzed kinetic resolution. Here, an enzyme like Novozym 435 is used with vinyl acetate to selectively acylate one enantiomer, allowing for the separation of the desired stereoisomer. google.com

Double Bond Reduction: The alkene double bond is reduced via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst.

Deprotection: The acetyl group introduced during the resolution step is removed under basic conditions (e.g., lithium hydroxide in methanol).

Final Salt Formation: The final deprotection of the tert-butyl ester and in situ formation of the hydrochloride salt is achieved using an acidic solution, such as hydrogen chloride in isopropanol, to yield the target compound. google.com

This sequence highlights a hybrid approach, combining a cycloaddition reaction with enzymatic resolution and standard functional group manipulations to construct the target molecule with the correct absolute and relative stereochemistry.

Hydrogenation Strategies for Double Bond and N-O Bond Reduction

Hydrogenation is a pivotal step in the synthesis of this compound, used to reduce carbon-carbon double bonds and other reducible functionalities like nitrogen-oxygen (N-O) bonds present in intermediates. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high stereoselectivity and yield.

One prominent pathway involves the catalytic hydrogenation of a double bond in a cyclopentene ring system. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. google.comgoogle.com For instance, an intermediate can be hydrogenated using 10% Pd/C under a hydrogen atmosphere. google.com The reaction conditions, such as hydrogen pressure and temperature, are fine-tuned to ensure complete reduction while minimizing side reactions. Another effective catalyst for this step is Raney nickel. google.com

In synthetic routes that start from a hetero-Diels-Alder reaction, an intermediate containing an N-O bond is formed. The selective reduction of this bond is necessary to unmask the amine functionality. A zinc powder-acetic acid system has been effectively used for this purpose, demonstrating chemoselectivity by reducing the N-O bond without affecting other parts of the molecule. google.com

The following table summarizes various hydrogenation conditions reported in synthetic pathways.

| Intermediate Type | Catalyst | Hydrogen Pressure (MPa) | Temperature (°C) | Solvent | Reported Yield | Reference |

| Cyclopentene derivative | 10% Palladium on Carbon | 0.1 | 30 | Methanol | 81.0% | google.com |

| Cyclopentene derivative | 10% Palladium on Carbon | 1.0 | 20 | Methyl tert-butyl ether | 58.2% (for 2 steps) | google.com |

| Cyclopentene derivative | Raney Nickel | 2.0 | -5 | Tetrahydrofuran | N/A | google.com |

| N-O bond intermediate | Zinc Powder | N/A (Chemical Reduction) | N/A | Acetic Acid | N/A | google.com |

Acidification and Hydrochloride Salt Formation

The final step in the synthesis is the formation of the stable, crystalline hydrochloride salt of (1R,3R)-3-aminocyclopentanol. This is typically achieved by treating the free amine with a source of hydrogen chloride. The salt form is often preferred for its improved stability and handling properties compared to the free base.

Two primary methods are employed for this acidification step:

Introduction of HCl Gas: In this method, dried hydrogen chloride gas is bubbled directly into a solution of the final, deprotected amine dissolved in a suitable solvent, such as methyl tert-butyl ether. google.com The hydrochloride salt precipitates out of the solution and can be isolated by filtration.

In-situ Generation of HCl: An alternative approach involves the in-situ preparation of a hydrogen chloride solution. For example, acetyl chloride can be added to isopropanol to generate a solution of HCl in isopropanol. The intermediate free amine, dissolved in isopropanol, is then added to this acidic solution. google.com The target this compound crystallizes upon cooling and can be collected by filtration, often with high purity and a yield of around 80%. google.com

Optimization of Synthetic Pathways for Enhanced Yield and Optical Purity

Optimizing the synthetic route is essential for making the production of this compound economically viable and ensuring the final product meets stringent purity requirements, particularly regarding its stereoisomeric form. Optimization focuses on several key parameters.

Effect of Catalyst Loading and Reaction Conditions

In the critical hydrogenation step, the catalyst type, catalyst loading, hydrogen pressure, and temperature are key variables that significantly influence reaction time, yield, and purity.

Catalyst Selection: Both Palladium on carbon (Pd/C) and Raney nickel have been proven effective for the reduction of the cyclopentene double bond. google.com The choice between them can depend on factors like cost, reactivity, and ease of removal post-reaction.

Reaction Conditions: Varying the hydrogen pressure and temperature can control the rate of reaction. For instance, hydrogenation with 10% Pd/C has been performed under pressures ranging from 0.1 MPa to 1.0 MPa and temperatures from 20°C to 30°C. google.com Higher pressures can accelerate the reaction but may require more specialized industrial equipment. Lowering the temperature, as seen in the Raney nickel-catalyzed reaction at -5°C, can sometimes enhance selectivity. google.com The goal is to find a balance that ensures complete conversion in a reasonable timeframe without promoting side reactions that could lower the yield or optical purity. Published methods report achieving very high optical purity (>99.5%) through these controlled hydrogenation steps. google.com

The table below illustrates the impact of varied hydrogenation conditions on reaction outcomes.

| Catalyst | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Outcome | Reference |

| 10% Pd/C | 0.1 | 30 | 24 | 81.0% yield, >99.5% optical purity | google.com |

| 10% Pd/C | 1.0 | 20 | 24 | 58.2% yield (over two steps) | google.com |

| Raney Nickel | 2.0 | -5 | N/A | High stereoselectivity | google.com |

Role of Solvent Selection and Hydrolysis Parameters

The choice of solvent is critical throughout the synthetic sequence, affecting reactant solubility, reaction rates, and the ease of product isolation.

Hydrogenation Solvents: Solvents such as methanol, tetrahydrofuran, and methyl tert-butyl ether have been used for the hydrogenation step. google.com The selection depends on the solubility of the substrate and the compatibility with the catalyst.

Deprotection and Salt Formation Solvents: In the deprotection of acetyl groups, methanol is used as the solvent for the hydrolysis reaction with lithium hydroxide. google.com For the final acidification and salt formation, isopropanol is noted as a preferred solvent over methanol or ethanol, as it facilitates the crystallization of the hydrochloride salt, leading to a high-purity solid product that is easily isolated. google.com

Hydrolysis parameters, such as the choice of base (e.g., lithium hydroxide being preferred over sodium or potassium hydroxide) and reaction temperature, are optimized to ensure complete removal of the protecting group without causing epimerization or other unwanted side reactions. google.com

Considerations for Industrial-Scale Production

Translating a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed for a process to be considered viable.

Process Safety and Simplicity: Industrial processes favor simple operations and mild reaction conditions to ensure safety and reduce the need for specialized, high-cost equipment. google.com For example, avoiding extremely high pressures or temperatures is desirable.

Atom Economy and Waste Reduction: An efficient synthesis maximizes the incorporation of atoms from the reactants into the final product (high atom economy), thereby minimizing waste. This is not only environmentally responsible but also reduces costs associated with waste disposal.

Scalable Purification: The ability to purify the final product without resorting to costly and time-consuming methods like column chromatography is crucial. The described syntheses of this compound are advantageous as the final product is isolated via crystallization, a highly scalable and efficient purification technique. google.comgoogle.com

Synthetic routes that are short, high-yielding, and produce a product with high optical purity are actively sought for the industrial production of this important chiral intermediate. google.com

Chemical Transformations and Derivative Synthesis of 1r,3r 3 Aminocyclopentanol Hydrochloride

Functional Group Interconversions on the Cyclopentanol (B49286) Scaffold

The presence of both a primary amine and a secondary alcohol on the cyclopentane (B165970) ring allows for a range of functional group manipulations. However, the dual reactivity necessitates careful control of reaction conditions or the use of protecting groups to achieve selective transformations.

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol moiety in (1R,3R)-3-aminocyclopentanol can be oxidized to the corresponding ketone, (1R)-3-aminocyclopentanone. To prevent undesired reactions at the nucleophilic amino group, this transformation is typically carried out after protecting the amine, most commonly as a tert-butoxycarbonyl (Boc) carbamate.

The N-protected substrate, tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, can be oxidized under various conditions. Modern, mild oxidation protocols are preferred to ensure high yields and avoid side reactions. For instance, Swern oxidation or related methods using an activated dimethyl sulfoxide (B87167) (DMSO) species provide the desired ketone, tert-butyl ((1R)-3-oxocyclopentyl)carbamate, which is a key intermediate for further derivatization.

| Reaction | Starting Material | Reagents/Conditions | Product | Yield |

| Oxidation | tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 1. Oxalyl chloride, DMSO, CH₂Cl₂2. Triethylamine | tert-Butyl ((1R)-3-oxocyclopentyl)carbamate | High |

Reduction Reactions of the Amino Group

Direct reduction of a primary amino group is not a typical transformation. In this context, "reduction reactions" more accurately refers to reductive amination, where the primary amine is first converted to an imine by reaction with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to form a secondary amine. This process, also known as reductive alkylation, is a powerful method for N-alkylation.

Biocatalytic reductive amination using imine reductases (IREDs) or engineered amine dehydrogenases (AmDHs) represents a state-of-the-art method for this transformation, offering high stereoselectivity and mild reaction conditions. These enzymes can catalyze the reaction between an amine and a ketone, with a cofactor recycling system, to produce chiral secondary amines. While specific examples starting directly with (1R,3R)-3-aminocyclopentanol are emerging, the technology has been successfully applied to similar substrates. nih.gov

| Reaction | Starting Material | Reagents/Conditions | Product | Ref. |

| Reductive Alkylation | (1R,3R)-3-aminocyclopentanol + R¹R²C=O | Imine Reductase (IRED), NADPH recycling system (e.g., GDH/glucose) | (1R,3R)-3-(R¹R²CH-amino)cyclopentanol | nih.gov |

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group of (1R,3R)-3-aminocyclopentanol is a potent nucleophile and readily participates in substitution reactions with a variety of electrophiles. These reactions, including N-acylation and N-alkylation, are fundamental to building more complex molecular structures from this scaffold.

N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides proceeds efficiently to form the corresponding amides. To ensure chemoselectivity and prevent O-acylation of the hydroxyl group, the reaction is often performed under conditions that favor N-acylation, or the hydroxyl group is temporarily protected.

N-Alkylation: The amino group can be alkylated using alkyl halides. However, this method can suffer from a lack of selectivity, often leading to mixtures of mono- and di-alkylated products. As discussed previously, reductive amination provides a more controlled approach to mono-alkylation.

| Reaction | Substrate | Reagent | Product |

| N-Acylation | (1R,3R)-3-aminocyclopentanol | Acetyl chloride | N-((1R,3S)-3-hydroxycyclopentyl)acetamide |

| N-Sulfonylation | (1R,3R)-3-aminocyclopentanol | Tosyl chloride | N-((1R,3S)-3-hydroxycyclopentyl)-4-methylbenzenesulfonamide |

Synthesis of Novel Cyclopentane Derivatives from the Compound

(1R,3R)-3-aminocyclopentanol hydrochloride is a crucial chiral intermediate for the synthesis of several active pharmaceutical ingredients (APIs). Its most prominent application is in the synthesis of Bictegravir, a potent, once-daily HIV-1 integrase strand transfer inhibitor. medkoo.comtandfonline.com

In a key step of the Bictegravir synthesis, (1R,3S)-3-aminocyclopentanol (the free base of the title compound) is reacted with a complex aldehyde intermediate. tandfonline.com This reaction involves the formation of a cyclic hemiaminal followed by dehydration and subsequent intramolecular Michael addition to construct the core polycyclic structure of the drug. The specific stereochemistry of the aminocyclopentanol is critical for the efficacy of the final drug molecule. tandfonline.com

The synthetic route published by researchers at Gilead and ViiV Healthcare outlines the condensation of aldehyde 5 with (1R, 3S)-3-aminocyclopentanol to yield the key intermediate 6b , which is then further elaborated to Bictegravir. tandfonline.com

| Reaction | Reactants | Conditions | Product | Ref. |

| Bictegravir Intermediate Synthesis | Aldehyde 5 + (1R,3S)-3-aminocyclopentanol | HOAc/MeSO₃H in CH₃CN | Intermediate 6b | tandfonline.com |

Analysis of Chemo- and Regioselectivity in Derivatization Processes

The bifunctional nature of (1R,3R)-3-aminocyclopentanol presents a significant challenge in chemo- and regioselectivity. To achieve selective modification of either the amino or the hydroxyl group, a well-defined strategy, typically involving orthogonal protecting groups, is essential. nih.govpeptide.com

An orthogonal protection strategy allows for the deprotection of one functional group under conditions that leave the other protected. nih.govresearchgate.net The most common approach involves protecting the amino group as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable to a wide range of reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid or HCl), leaving the hydroxyl group and any acid-stable protecting groups on it intact. peptide.com

Conversely, to react the amino group, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether (Bn). These groups are stable to the basic or nucleophilic conditions often used to modify amines but can be removed selectively. For example, a TBDMS ether is cleaved with fluoride (B91410) ions, while a benzyl ether is removed by hydrogenolysis, conditions to which a Boc-protected amine is stable.

This strategic use of protecting groups enables the selective transformation of (1R,3R)-3-aminocyclopentanol, allowing chemists to precisely control the synthesis and build complex molecules like Bictegravir, where each functional group must be addressed in a specific sequence. tandfonline.com

| Functional Group to React | Protecting Group for Amine | Protecting Group for Hydroxyl | Deprotection Condition for Amine | Deprotection Condition for Hydroxyl |

| Hydroxyl Group | Boc (tert-butoxycarbonyl) | None | Acid (e.g., TFA, HCl) | N/A |

| Amino Group | None | TBDMS (tert-butyldimethylsilyl) | N/A | Fluoride Source (e.g., TBAF) |

| Amino Group | None | Bn (Benzyl) | N/A | H₂, Pd/C (Hydrogenolysis) |

Applications in Advanced Organic Synthesis

(1R,3R)-3-aminocyclopentanol hydrochloride as a Chiral Building Block for Complex Organic Molecules

In modern synthetic chemistry, particularly in the development of pharmaceuticals, achieving the correct three-dimensional arrangement of atoms in a molecule is paramount. Chiral building blocks are enantiomerically pure compounds that serve as starting materials, enabling the synthesis of complex targets with specific stereochemistry. This compound is an exemplar of such a building block, providing a pre-defined stereochemical foundation upon which more intricate molecular architectures can be assembled.

The cyclopentane (B165970) ring of (1R,3R)-3-aminocyclopentanol serves as a rigid scaffold. This conformational constraint is highly advantageous in synthesis because it reduces the number of possible spatial arrangements the molecule can adopt, leading to greater control over the stereochemical outcome of subsequent reactions. The amino and hydroxyl functional groups can be selectively modified to build larger, more complex cyclic, bicyclic, or spirocyclic systems.

For instance, the functional groups can be used as anchor points for intramolecular reactions, such as cyclizations, to form new rings fused to the cyclopentane core. This strategy is critical in natural product synthesis and medicinal chemistry, where polycyclic systems are common motifs. The defined cis relationship between the amino and hydroxyl groups in the (1R,3R) isomer further dictates the spatial orientation of any newly formed structures, ensuring a high degree of stereochemical fidelity throughout the synthetic sequence.

One of the most powerful applications of this compound is the direct incorporation of its chiral backbone into a target molecule. By using this compound as a reactant, chemists can introduce two specific, known chiral centers into an otherwise achiral molecule in a single step. This is a highly efficient strategy for creating enantiomerically pure synthetic intermediates.

A prominent example that highlights the importance of specific aminocyclopentanol stereoisomers is the synthesis of the antiviral drug Bictegravir. While this drug specifically utilizes the (1R,3S) isomer, the principle remains the same: the aminocyclopentanol core is a crucial intermediate that defines the stereochemistry of the final active pharmaceutical ingredient. google.comgoogle.com The synthesis involves coupling the chiral aminocyclopentanol with other molecular fragments, where the pre-existing stereocenters of the cyclopentane ring direct the formation of subsequent stereocenters, ultimately leading to the desired enantiomerically pure product. google.comgoogle.com This underscores the critical role such building blocks play in ensuring the biological efficacy and safety of modern therapeutics.

Utility in Asymmetric Catalysis as Chiral Ligands or Auxiliaries

Beyond its role as a structural component, this compound is a valuable precursor for the development of chiral auxiliaries and ligands used in asymmetric catalysis. In this context, the aminocyclopentanol derivative is used in smaller, catalytic amounts to control the stereochemical outcome of a reaction, rather than being incorporated into the final product.

Chiral Auxiliaries : A chiral auxiliary is a group that is temporarily attached to a substrate molecule to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Chiral Ligands : A chiral ligand coordinates to a metal catalyst, creating a chiral environment around the metal center. This chiral complex then interacts with the substrate to favor the formation of one enantiomer over the other. rsc.org

The rigid structure of the aminocyclopentanol backbone is highly desirable for these applications as it reduces conformational flexibility, which can lead to higher levels of enantioselectivity in catalytic transformations. nih.gov

The amino and hydroxyl groups of (1R,3R)-3-aminocyclopentanol are ideal handles for chemical modification to create sophisticated chiral auxiliaries or ligands. For example, the compound can be converted into an oxazolidinone, a class of auxiliaries popularized by David A. Evans, which are highly effective in controlling the stereochemistry of alkylation and aldol reactions. nih.gov

A case study involving the closely related isomer, (1S,2R)-2-aminocyclopentan-1-ol, demonstrates this process effectively. The amino alcohol is reacted with a carbonate source to form a fused cyclopentano-oxazolidinone ring system. This new molecule, now a chiral auxiliary, can be N-acylated with a prochiral substrate. The resulting structure creates a sterically defined environment where one face of the substrate is shielded by the cyclopentane ring, forcing reagents to approach from the opposite, less hindered face. This directed attack ensures the formation of a new stereocenter with a specific configuration. nih.gov

The efficacy of a chiral auxiliary or ligand is judged by its performance in key enantioselective reactions, measuring factors like yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.). The aforementioned (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, derived from (1S,2R)-2-aminocyclopentan-1-ol, has been shown to be highly effective in asymmetric alkylation and aldol reactions. nih.gov

When the N-propionyl derivative of this auxiliary is deprotonated to form an enolate and then reacted with an alkyl halide like benzyl (B1604629) bromide, the alkylation product is formed with excellent diastereoselectivity (>99%). Similarly, its use in aldol reactions with aldehydes such as isobutyraldehyde also proceeds with high stereocontrol. nih.gov The results from these transformations, summarized in the table below, illustrate the high level of stereochemical control that can be achieved using auxiliaries derived from the aminocyclopentanol scaffold. This high performance suggests that the (1R,3R) isomer could be similarly derivatized to create effective auxiliaries for other classes of asymmetric transformations.

| Reaction Type | Substrate (Electrophile) | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Alkylation | Benzyl bromide | (4R,5S)-3-((2S)-2-Methyl-3-phenylpropanoyl)-cyclopentano[d]oxazolidin-2-one | 94% | >99:1 d.r. |

| Alkylation | Allyl iodide | (4R,5S)-3-((S)-2-Methylpent-4-enoyl)-cyclopentano[d]oxazolidin-2-one | 92% | >99:1 d.r. |

| Aldol Reaction | Isobutyraldehyde | (4R,5S)-3-((2S,3R)-3-Hydroxy-2,4-dimethylpentanoyl)-cyclopentano[d]oxazolidin-2-one | 89% | >99:1 d.r. (syn) |

| Aldol Reaction | Benzaldehyde | (4R,5S)-3-((2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoyl)-cyclopentano[d]oxazolidin-2-one | 91% | >99:1 d.r. (syn) |

Exploration in Medicinal Chemistry and Pharmaceutical Research

(1R,3R)-3-aminocyclopentanol hydrochloride as a Pharmaceutical Intermediate

This compound, and its corresponding free base, (1R,3S)-3-aminocyclopentanol, are recognized as valuable chiral building blocks in the synthesis of complex pharmaceutical molecules. caymanchem.commedchemexpress.com Their specific stereochemistry makes them crucial components for creating drugs with precise three-dimensional structures required for effective biological activity. This compound is primarily utilized as a synthetic intermediate in laboratory research and development and in the chemical production processes for various therapeutic agents. caymanchem.commedchemexpress.comchemicalbook.com

The most prominent role of this compound is as a key chiral intermediate in the synthesis of the anti-AIDS drug, Bictegravir. google.comgoogle.com Bictegravir is a potent HIV integrase strand transfer inhibitor (INSTI), a class of antiretroviral drugs that block the HIV enzyme integrase, which is essential for viral replication. google.commedkoo.comnih.gov The compound is a critical component of combination therapies for HIV-1 infection. nih.gov

Multiple synthetic routes have been developed for Bictegravir that utilize (1R,3S)-3-aminocyclopentanol as a starting material. tandfonline.comvolsenchem.com For instance, one method involves treating an aldehyde intermediate with (1R,3S)-3-aminocyclopentanol to form a key bicyclic intermediate, which is then further processed to yield Bictegravir. tandfonline.com Various patents describe detailed processes for preparing (1R,3S)-3-aminocyclopentanol hydrochloride with high optical purity, underscoring its industrial importance in the production of these life-saving antiviral medications. google.comgoogle.comgoogle.com The demand for effective HIV treatments has driven the development of efficient and cost-effective synthesis methods for this specific chiral intermediate. google.comgoogle.com

| Target Drug | Drug Class | Role of Intermediate | Significance |

|---|---|---|---|

| Bictegravir | HIV Integrase Strand Transfer Inhibitor (INSTI) | Key chiral building block. google.comgoogle.com | Essential for forming the specific stereochemistry required for potent antiviral activity against HIV-1. nih.govtandfonline.com |

Beyond its application in antiviral drug synthesis, this compound also serves as an intermediate in the preparation of compounds aimed at treating inflammatory conditions. chemicalbook.com Specifically, it is used in the synthesis of 6-aminopyridine-3-thiazole derivatives, which are investigated as potential therapeutic agents for rheumatoid arthritis or psoriasis. chemicalbook.com Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the joints. nih.gov The development of novel small molecule inhibitors is an active area of research, and intermediates like this compound are valuable for creating new chemical entities for this purpose. pharmacytimes.com

Investigation of Biological Activity and Pharmacological Potential

While this compound is primarily valued as a synthetic intermediate, its structural motifs—a chiral cyclopentane (B165970) ring with amino and hydroxyl groups—are common in biologically active molecules. This has led to broader investigations into the pharmacological potential of this compound and its structural analogs. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with biological targets, potentially modulating their activity.

The aminocyclopentanol scaffold is a subject of interest in enzyme inhibition studies. For example, research into a related isomer, (1S,3S)-3-aminocyclopentanol hydrochloride, has shown that it can inhibit specific cyclin-dependent kinases (CDKs). CDKs are enzymes crucial for the regulation of the cell cycle, and their inhibition is a key strategy in cancer therapy. While these findings pertain to a different stereoisomer, they highlight the potential of the aminocyclopentanol framework to interact with enzyme active sites, suggesting that derivatives of the (1R,3R) isomer could be explored for similar activities.

The ability of compounds to interact with specific proteins is fundamental to their mechanism of action. The aminocyclopentanol structure is studied for its potential role in protein interactions. The defined spatial arrangement of its functional groups allows it to serve as a scaffold for designing molecules that can bind to specific pockets on protein surfaces, thereby modulating protein-protein interactions or protein function.

The stereochemistry of small molecules is often critical for their binding affinity to receptors. Studies on structural analogs provide insight into the potential of the aminocyclopentanol core. For instance, the (1S,3S) isomer has been shown to have a higher binding affinity for metabotropic glutamate (B1630785) receptors (mGluRs) compared to other isomers. This enhanced affinity is attributed to the optimal spatial alignment of the amino and hydroxyl groups within the receptor's binding site. This demonstrates that the specific stereoconfiguration of the aminocyclopentanol ring is a key determinant for receptor interaction and modulation, suggesting that the (1R,3R) isomer could be investigated for its own unique receptor binding profile.

| Area of Investigation | Target Class | Findings/Potential | Note |

|---|---|---|---|

| Enzyme Inhibition | Cyclin-Dependent Kinases (CDKs) | Potential to inhibit enzyme activity. | Studies specifically noted for the (1S,3S) isomer. |

| Protein Interaction | Various Proteins | Scaffold is suitable for designing molecules that modulate protein function. | General potential of the aminocyclopentanol chemical class. |

| Receptor Binding | Metabotropic Glutamate Receptors (mGluRs) | Stereochemistry is crucial for binding affinity. | Enhanced binding affinity observed with the (1S,3S) isomer. |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1R,3S)-3-aminocyclopentanol |

| (1S,3S)-3-aminocyclopentanol hydrochloride |

| 6-aminopyridine-3-thiazole |

| Bictegravir |

Rational Design of Ligands for Biological Systems

The chemical scaffold provided by this compound is a valuable starting point for the rational design of targeted ligands for biological systems. Its inherent stereochemistry and the presence of both amino and hydroxyl functional groups offer a three-dimensional framework that can be strategically exploited to achieve high-affinity and selective binding to protein targets. The cyclopentane ring provides a conformationally constrained scaffold, which can reduce the entropic penalty upon binding to a target, while the cis-relationship of the amino and hydroxyl groups allows for specific spatial arrangements of pharmacophoric features.

Medicinal chemists utilize this scaffold to synthesize libraries of derivative compounds where systematic modifications are made to probe the structure-activity relationship (SAR). The goal is to optimize interactions with the target protein's binding site, enhancing potency and selectivity while maintaining favorable pharmacokinetic properties.

A prominent example of the successful rational design employing this scaffold is in the development of selective enzyme inhibitors, particularly for protein kinases. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including autoimmune disorders and cancer. The aminocyclopentanol core can serve as a rigid anchor, with the amino and hydroxyl groups acting as key hydrogen bond donors or acceptors, or as points for synthetic elaboration to introduce moieties that interact with specific pockets within the kinase ATP-binding site.

Detailed Research Findings: Lanraplenib (GS-9876)

A notable application of the (1R,3R)-3-aminocyclopentanol scaffold is in the discovery of Lanraplenib (also known as GS-9876), a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). nih.govresearchgate.net Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.gov Its inhibition is a therapeutic strategy for treating a range of autoimmune and inflammatory diseases.

The development of Lanraplenib represents a second-generation effort to create a Syk inhibitor with an improved pharmacokinetic profile suitable for once-daily dosing. nih.gov The design process involved incorporating the (1R,3R)-3-aminocyclopentanol moiety into a larger molecule engineered to fit optimally within the Syk active site. The specific stereochemistry of the aminocyclopentanol component is critical for orienting the rest of the molecule to achieve potent inhibition.

The effectiveness of this rational design approach is demonstrated by the compound's high potency against its target enzyme and its activity in cellular systems.

Table 1: In Vitro Enzymatic Activity of Lanraplenib (GS-9876)

This table details the inhibitory concentration (IC50) of Lanraplenib against its primary target, Spleen Tyrosine Kinase (Syk), and a secondary kinase, Janus Kinase 2 (JAK2).

| Target Enzyme | IC50 (nM) |

| Spleen Tyrosine Kinase (Syk) | 6.2 caymanchem.com |

| Janus Kinase 2 (JAK2) | 120 caymanchem.com |

Table 2: Cellular Activity of Lanraplenib (GS-9876)

This table presents the effective concentration (EC50) of Lanraplenib required to inhibit specific cellular processes mediated by immune cells.

| Cellular Process | Cell Type | EC50 (nM) |

| Proliferation induced by anti-IgM and anti-CD40 | Human B cells | 108 caymanchem.com |

| TNF-α production induced by immune complex | Human macrophages | 180 caymanchem.com |

| IL-1β production induced by immune complex | Human macrophages | 90 caymanchem.com |

| IL-6 production induced by immune complex | Human macrophages | 700 caymanchem.com |

The data clearly indicates that the rational incorporation of the (1R,3R)-3-aminocyclopentanol scaffold into the final compound, Lanraplenib, resulted in a highly potent inhibitor of Syk kinase. The selectivity profile, as indicated by the higher IC50 value for JAK2, and the potent activity in cellular assays underscore the success of this structure-based design strategy. caymanchem.com

Structure Activity Relationship Sar and Stereochemical Investigations

Impact of Stereochemistry on Biological Activity and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a cornerstone of pharmacology. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with drug molecules. nih.gov A drug's specific stereoisomeric form can dictate its binding affinity, efficacy, and metabolic profile. nih.gov

The 3-aminocyclopentanol (B77102) scaffold possesses two chiral centers (at carbon 1 and carbon 3), giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The spatial orientation of the amino (-NH2) and hydroxyl (-OH) groups is distinct in each isomer, leading to different pharmacological activities. The interaction between a ligand and its receptor is often likened to a key fitting into a lock; even a minor change in the key's shape (the drug's stereochemistry) can prevent it from fitting properly. nih.gov

The significance of stereochemistry in this class of compounds is powerfully illustrated by the use of the (1R,3S)-3-aminocyclopentanol isomer as a key chiral intermediate in the synthesis of Bictegravir, a potent anti-HIV integrase inhibitor. google.comgoogle.com This specific choice underscores that the precise trans-orientation of the amino and hydroxyl groups in the (1R,3S) configuration is essential for the final drug's biological function. While direct comparative biological data for all four isomers of 3-aminocyclopentanol is not extensively published, the principles of medicinal chemistry allow for well-founded inferences about their differential activities. The (1R,3R) and (1S,3S) isomers are a pair of enantiomers with a cis relationship between the functional groups, while the (1R,3S) and (1S,3R) isomers are an enantiomeric pair with a trans relationship. This fundamental geometric difference profoundly impacts how they can interact with a binding site.

| Stereoisomer | Configuration | Relationship of Functional Groups | Expected Biological Interaction Profile |

|---|---|---|---|

| (1R,3R)-3-aminocyclopentanol | (R,R) | cis | Presents -OH and -NH2 groups on the same face of the cyclopentane (B165970) ring, potentially allowing for chelation or simultaneous interaction with adjacent binding pockets on a receptor. |

| (1S,3S)-3-aminocyclopentanol | (S,S) | cis | As the enantiomer of (1R,3R), it would be expected to have significantly different (often lower) activity at a specific chiral receptor, though it might show activity at another target. |

| (1R,3S)-3-aminocyclopentanol | (R,S) | trans | Presents -OH and -NH2 groups on opposite faces, leading to a different vector for receptor interactions. This configuration is crucial for the activity of drugs like Bictegravir. google.com |

| (1S,3R)-3-aminocyclopentanol | (S,R) | trans | As the enantiomer of the biologically relevant (1R,3S) isomer, it is expected to be significantly less active for the target of Bictegravir. |

Influence of Functional Groups and Substituents on Pharmacological Profiles

The pharmacological profile of a drug is intrinsically linked to its functional groups, which govern its electronic, solubility, and steric properties. ashp.org In (1R,3R)-3-aminocyclopentanol, the primary amino group and the secondary hydroxyl group are the key drivers of its potential biological activity.

The hydroxyl (-OH) group is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues like aspartate, glutamate (B1630785), serine, or threonine in a receptor's binding pocket.

The amino (-NH2) group is also polar and acts as a hydrogen bond donor. In its protonated form (-NH3+) at physiological pH, it can form strong electrostatic or ionic interactions with negatively charged residues such as aspartate or glutamate.

Modifying these functional groups is a classical medicinal chemistry strategy to optimize a lead compound's properties. numberanalytics.com For instance, converting the hydroxyl group to an ether (O-alkylation) or an ester (O-acylation) would eliminate its hydrogen bond donating ability and increase its lipophilicity, which could affect cell membrane permeability. Similarly, converting the amino group to a secondary or tertiary amine (N-alkylation) or an amide (N-acylation) would alter its hydrogen bonding capacity and basicity. These modifications can lead to significant changes in binding affinity, selectivity, and pharmacokinetic properties. nih.gov

| Modification Type | Example Substituent | Effect on Hydrogen Bonding | Effect on Lipophilicity (LogP) | Potential Pharmacological Impact |

|---|---|---|---|---|

| O-Alkylation (Ether) | -OCH3 | Removes H-bond donor ability; retains H-bond acceptor ability. | Increase | May alter binding mode; could improve oral absorption. |

| O-Acylation (Ester) | -OC(O)CH3 | Removes H-bond donor/acceptor ability at the oxygen. | Significant Increase | Can be used as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active -OH compound. |

| N-Alkylation (Amine) | -NHCH3 | Reduces number of H-bond donors from 2 to 1. | Increase | May increase receptor affinity by exploring additional hydrophobic pockets; alters basicity. |

| N-Acylation (Amide) | -NHC(O)CH3 | Removes basicity and ionic interaction potential; introduces H-bond acceptor (C=O). | Variable (often neutralizes charge) | Fundamentally changes interaction profile from ionic to neutral hydrogen bonding; may improve membrane crossing. |

Advanced Structure-Activity Relationship Studies on (1R,3R)-3-aminocyclopentanol Derived Compounds

Advanced SAR studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis, aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. ijnrd.org These models allow medicinal chemists to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating drug discovery. nih.gov

While specific QSAR studies focusing on a library of (1R,3R)-3-aminocyclopentanol derivatives are not publicly documented, it is instructive to outline how such a study would be designed. The process would involve synthesizing a series of analogs where specific properties are systematically varied. For example, one could synthesize a library of N-substituted derivatives of (1R,3R)-3-aminocyclopentanol, where the substituent 'R' on the amino group is varied to cover a range of electronic, steric, and lipophilic properties.

The biological activity (e.g., IC50 value against a specific enzyme or receptor) of each compound would be measured. Molecular descriptors for each analog—such as LogP (lipophilicity), molecular weight (size), polar surface area (polarity), and electronic parameters (Hammett constants of the substituent)—would be calculated. chemmethod.com A statistical model would then be generated to create an equation that links these descriptors to the observed activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = c1(LogP) - c2(σ) + c3(Es) + constant

Where:

log(1/IC50) represents the biological activity.

LogP is the partition coefficient (lipophilicity).

σ is the Hammett constant (electronic effect of the substituent).

Es is the Taft steric parameter.

c1, c2, c3 are coefficients determined by the regression analysis.

Such an equation would reveal, for instance, that activity increases with lipophilicity (positive c1) but decreases with electron-withdrawing substituents (negative c2) and bulky groups (positive c3, as Es is typically negative). This provides a predictive tool for designing the next generation of more potent compounds.

| Compound (N-R Derivative) | Substituent (R) | LogP (Descriptor) | Hammett σ (Descriptor) | Observed Activity (Hypothetical IC50, nM) |

|---|---|---|---|---|

| 1 | -H | -0.40 | 0.00 | 5000 |

| 2 | -CH3 | 0.10 | -0.17 | 1200 |

| 3 | -CH2CH3 | 0.60 | -0.15 | 850 |

| 4 | -C(O)CH3 | -0.25 | +0.28 | >10000 |

| 5 | -CH2Ph | 2.20 | +0.06 | 150 |

This hypothetical data illustrates a trend where increasing the size and lipophilicity of the N-substituent (from H to ethyl to benzyl) enhances activity, while converting the amine to a neutral amide abolishes it, providing clear directions for future drug design.

Computational and Theoretical Studies on 1r,3r 3 Aminocyclopentanol Hydrochloride

Molecular Modeling and Conformational Analysis

Molecular modeling of (1R,3R)-3-aminocyclopentanol hydrochloride would begin with the construction of its three-dimensional structure. The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve torsional strain. The two primary conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). For a substituted cyclopentane like (1R,3R)-3-aminocyclopentanol, the substituents (amino and hydroxyl groups) can occupy either pseudo-axial or pseudo-equatorial positions in these conformations.

Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), would be employed to determine the relative energies of these possible conformers. By calculating the electronic energy of each optimized geometry, a conformational energy map can be generated to identify the most stable, low-energy conformations.

Table 1: Theoretical Conformational States of (1R,3R)-3-aminocyclopentanol

| Conformation | Substituent Positions (NH2, OH) | Relative Energy (Theoretical) | Key Dihedral Angles (Theoretical) |

|---|---|---|---|

| Envelope (C_s) | pseudo-axial, pseudo-equatorial | High | TBD |

| Envelope (C_s) | pseudo-equatorial, pseudo-axial | Moderate | TBD |

| Half-Chair (C_2) | pseudo-axial, pseudo-axial | High | TBD |

| Half-Chair (C_2) | pseudo-equatorial, pseudo-equatorial | Low | TBD |

| Half-Chair (C_2) | pseudo-axial, pseudo-equatorial | Moderate | TBD |

(Note: This table is illustrative of the types of data generated from conformational analysis; specific values for this compound require dedicated computational studies.)

The analysis would also consider the effect of the hydrochloride salt, where the amino group is protonated (-NH3+). This change introduces different electrostatic interactions and hydrogen bonding possibilities, which could significantly influence the conformational preferences of the molecule in different solvent environments. Molecular dynamics (MD) simulations could further explore the dynamic behavior of these conformations over time.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a chiral intermediate like this compound, theoretical calculations can elucidate the pathways of its synthesis or subsequent transformations.

For example, in a synthetic route involving the reduction of a corresponding aminoketone, DFT calculations can be used to model the transition states for the approach of a reducing agent from different faces of the carbonyl group. This allows for an understanding of the factors that control the stereochemical outcome of the reaction. By calculating the activation energies for different pathways, chemists can predict which stereoisomer is likely to be the major product. This is crucial for designing synthetic strategies that yield the desired chiral compound with high purity.

Prediction of Reactivity and Stereoselectivity in Chemical Reactions

Building upon mechanistic elucidation, computational models can predict the reactivity and stereoselectivity of this compound in various chemical reactions. The reactivity of the amino and hydroxyl functional groups can be assessed by calculating molecular properties such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

For instance, the LUMO (Lowest Unoccupied Molecular Orbital) can indicate the most likely sites for nucleophilic attack, while the HOMO (Highest Occupied Molecular Orbital) can suggest sites for electrophilic attack. In asymmetric synthesis, computational modeling can be used to predict how the chirality of the (1R,3R)-3-aminocyclopentanol scaffold might influence the stereochemical outcome of a reaction at a different site in a molecule that incorporates this building block. advancedsciencenews.com Chiroptical spectroscopy, supported by DFT calculations, can also provide useful data for understanding the conformational behavior of chiral compounds and assigning their absolute configuration. mdpi.com

Computational Approaches to Ligand Design and Binding Affinity Prediction

As a chiral building block, this compound could be incorporated into larger molecules designed as ligands for biological targets, such as enzymes or receptors. Computational methods are central to modern drug discovery and ligand design.

Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a target protein. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding energy.

Table 2: Hypothetical Docking Study Parameters for a Ligand Derived from this compound

| Parameter | Description |

|---|---|

| Target Protein | e.g., A specific kinase or protease |

| Docking Software | e.g., AutoDock, GOLD, Schrödinger Suite |

| Scoring Function | e.g., Empirical, knowledge-based, force-field based |

| Binding Site Definition | Based on crystallographic data or predictive algorithms |

| Predicted Binding Affinity | kcal/mol |

| Key Interactions | e.g., Hydrogen bonds, hydrophobic interactions, salt bridges |

(Note: This table represents typical parameters in a computational ligand binding study and is for illustrative purposes.)

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time and to calculate the binding free energy more accurately. These computational approaches allow for the virtual screening of many potential drug candidates and the optimization of their structures to improve binding affinity and selectivity before they are synthesized and tested in the laboratory. openaccessjournals.com

Future Research Trajectories and Industrial Perspectives

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The industrial production of (1R,3R)-3-aminocyclopentanol hydrochloride has been the subject of significant research, with a strong emphasis on developing greener and more cost-effective synthetic methods. nih.govnumberanalytics.com Current challenges in existing synthetic routes include the high cost of starting materials and difficulties in controlling chirality. google.com To address these issues, research is moving towards asymmetric catalysis and biocatalysis. nih.govnih.gov

Recent patents highlight several innovative approaches. One such method involves a hetero Diels-Alder reaction followed by enzymatic chiral separation, which offers a novel and shorter route with high optical purity and lower costs. google.com Another strategy employs a chiral source derived from the amide of a chiral carboxylic acid and hydroxylamine (B1172632), which then undergoes a copper-catalyzed oxidation and subsequent reduction and deprotection steps. google.com These methods aim to improve upon older techniques that often suffer from low yields and the generation of significant waste. nih.gov

The principles of green chemistry are central to the future of synthesizing this compound. chiralpedia.com This includes minimizing derivatization steps, utilizing renewable feedstocks, and employing catalytic reagents over stoichiometric ones. nih.gov Biocatalysis, in particular, is a promising avenue, offering high enantioselectivity under mild reaction conditions. nih.gov The use of enzymes like lipases and alcohol dehydrogenases can lead to highly efficient and selective production of chiral amines and alcohols. nih.govnih.gov

| Synthetic Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Hetero Diels-Alder Reaction with Enzymatic Resolution | In situ generation of a nitrosyl carbonate, followed by a Diels-Alder reaction and lipase-catalyzed chiral separation. | Novel and shorter route, high optical purity, lower cost. | google.com |

| Asymmetric Cycloaddition with Chiral Amide Source | Use of an amide formed from a chiral carboxylic acid and hydroxylamine as the chiral source in a copper-catalyzed reaction. | Higher selectivity, readily available raw materials, shorter reaction time. | google.com |

| Biocatalytic Asymmetric Synthesis | Employment of enzymes such as transaminases, oxidases, and dehydrogenases to achieve high stereoselectivity. | Environmentally friendly, high efficiency, mild reaction conditions. | nih.govnih.gov |

Discovery and Exploration of Novel Biological Applications

While this compound is primarily recognized as a synthetic intermediate, the broader class of aminocyclitols and aminocyclopentanol derivatives exhibits a wide range of biological activities. nih.gov This suggests that future research could uncover novel therapeutic applications for this specific compound and its derivatives. Aminocyclitols are known to be key components of aminoglycoside antibiotics and glycosidase inhibitors. nih.gov

The structural features of aminocyclopentanols, including the presence of amino and hydroxyl groups on a flexible five-membered ring, allow for diverse interactions with biological targets like enzymes and receptors. Research into structural analogs indicates that variations in stereochemistry and substituents can significantly impact biological efficacy. For instance, the cyclopentanol (B49286) ring's conformational flexibility can influence binding affinity to target proteins.

Future research may focus on synthesizing libraries of derivatives of this compound to screen for new biological activities. Potential areas of exploration include antiviral, anticancer, and neuroprotective agents, given the broad activities of related aminocyclitols. nih.gov The development of modern stereoselective synthetic methods will be crucial in creating a diverse range of analogs for structure-activity relationship studies. nih.gov

| Compound Class | Known Biological Activities | Potential Future Applications for this compound Derivatives | Reference |

|---|---|---|---|

| Aminoglycosides | Antibacterial | Development of new antibiotics with novel mechanisms of action. | nih.gov |

| Aminocarbasugars | Glycosidase inhibitors | Therapeutics for metabolic disorders and viral infections. | nih.gov |

| Carbocyclic Nucleoside Analogues | Antiviral | Development of new antiviral agents with improved metabolic stability. | nih.gov |

Expansion of the Compound's Role in Chiral Drug Synthesis

The primary industrial application of this compound is as a key chiral intermediate in the synthesis of the anti-AIDS drug Bictegravir. google.com This highlights the critical role of chiral building blocks in modern drug development. The demand for enantiomerically pure drugs is increasing, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

The future will likely see an expanded role for this compound and similar chiral synthons in the synthesis of other complex, biologically active molecules. Asymmetric synthesis is a cornerstone of the pharmaceutical industry, and the availability of versatile chiral building blocks is essential for the efficient construction of new drug candidates. nih.gov

Research is ongoing to develop new catalytic methods for the synthesis of chiral amines, which are prevalent in over 80% of drugs and drug candidates. nih.gov The development of novel chiral ligands and catalysts will continue to drive the efficient production of compounds like this compound. nih.gov Furthermore, the application of this compound is not limited to HIV therapeutics; its structural motif could be incorporated into a variety of other drug classes where a constrained, chiral scaffold is beneficial.

Addressing Challenges and Opportunities in Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production presents several challenges for chiral molecules like this compound. chiralpedia.com Key issues include maintaining high enantioselectivity, ensuring catalyst stability and recyclability, and managing costs. numberanalytics.com The development of robust and scalable synthetic processes is a major focus of industrial research. chiralpedia.com